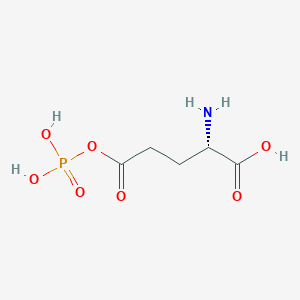

gamma-Glutamyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

13254-53-0 |

|---|---|

Molecular Formula |

C5H10NO7P |

Molecular Weight |

227.11 g/mol |

IUPAC Name |

(2S)-2-amino-5-oxo-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C5H10NO7P/c6-3(5(8)9)1-2-4(7)13-14(10,11)12/h3H,1-2,6H2,(H,8,9)(H2,10,11,12)/t3-/m0/s1 |

InChI Key |

PJRXVIJAERNUIP-VKHMYHEASA-N |

SMILES |

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)OP(=O)(O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N |

Other CAS No. |

13254-53-0 |

physical_description |

Solid |

Synonyms |

gamma-glutamyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of γ-Glutamyl Phosphate in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the γ-Glutamyl phosphate (B84403) synthesis pathway in Escherichia coli. This pathway, the initial and rate-limiting step in proline biosynthesis, is a critical metabolic route for bacterial survival and adaptation. A thorough understanding of its components, regulation, and kinetics is essential for research in bacterial physiology, metabolic engineering, and the development of novel antimicrobial agents.

Pathway Overview

The synthesis of γ-Glutamyl phosphate is the first of a three-step enzymatic pathway that converts L-glutamate to L-proline. This process is conserved in most bacteria, archaea, and eukaryotes.[1] In E. coli, the pathway involves three key enzymes encoded by the proB, proA, and proC genes.

The initial step is the ATP-dependent phosphorylation of the γ-carboxyl group of L-glutamate by Glutamate (B1630785) 5-kinase (GK), encoded by the proB gene, to form the unstable intermediate, γ-L-glutamyl 5-phosphate (GP).[2][3][4][5][6][7][8][9][10][11][12] Subsequently, γ-Glutamyl phosphate reductase (GPR), the product of the proA gene, catalyzes the NADPH-dependent reduction of GP to L-glutamate 5-semialdehyde (GSA).[1][8][9][10][13][14][15][16] GSA then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). The final step is the reduction of P5C to L-proline by Pyrroline-5-carboxylate reductase (P5CR), which is encoded by the proC gene.[7][17][18][19]

The regulation of this pathway is primarily centered on the first enzyme, Glutamate 5-kinase, which is allosterically inhibited by the final product, proline.[3][4][6][7][20][12][21] This feedback inhibition ensures that the intracellular concentration of proline is maintained at an optimal level.

Enzymology and Genetics

The enzymes and corresponding genes involved in the γ-Glutamyl phosphate synthesis and subsequent proline formation in E. coli are detailed below.

| Enzyme Name | Gene | EC Number | Function |

| Glutamate 5-kinase | proB | 2.7.2.11 | Catalyzes the phosphorylation of L-glutamate to γ-L-glutamyl 5-phosphate.[2] |

| γ-Glutamyl phosphate reductase | proA | 1.2.1.41 | Catalyzes the NADPH-dependent reduction of γ-L-glutamyl 5-phosphate to L-glutamate 5-semialdehyde.[13][16] |

| Pyrroline-5-carboxylate reductase | proC | 1.5.1.2 | Catalyzes the reduction of Δ¹-pyrroline-5-carboxylate to L-proline.[17] |

The proB and proA genes are located contiguously on the E. coli chromosome and are likely co-transcribed as an operon.[9]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the known kinetic parameters for the enzymes in the γ-Glutamyl phosphate synthesis pathway in E. coli. Data for γ-Glutamyl phosphate reductase and Pyrroline-5-carboxylate reductase from E. coli is limited in the reviewed literature.

| Enzyme | Substrate | Km | kcat | Vmax | Reference |

| Glutamate 5-kinase (proB) | ATP | 0.4 mM | - | - | [21] |

| L-Glutamate | 33 mM (S0.5) | - | - | [21] |

Note: S0.5 represents the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics.

Metabolite Concentrations

The intracellular concentrations of the initial substrate and final product of the pathway in exponentially growing E. coli on glucose minimal medium are provided below. The concentrations of the intermediates γ-Glutamyl phosphate and L-glutamate 5-semialdehyde are difficult to measure due to their high reactivity and instability.[22]

| Metabolite | Intracellular Concentration | Reference |

| L-Glutamate | 96 mM | [5] |

| L-Proline | Data not available in the reviewed literature |

Regulatory Mechanisms

The primary mechanism for the regulation of γ-Glutamyl phosphate synthesis is the feedback inhibition of Glutamate 5-kinase by the end product, L-proline.[3][4][6][7][20][12][21] Proline binds to an allosteric site on the enzyme, reducing its affinity for glutamate.[11] This is a crucial mechanism for maintaining proline homeostasis.

Mutations in the proB gene can lead to a desensitized Glutamate 5-kinase that is resistant to proline feedback inhibition, resulting in proline overproduction.[20]

While the proB and proA genes are believed to form an operon, detailed information on the transcriptional regulation of this operon and the proC gene, including specific promoters, operators, and transcription factors, is not extensively covered in the reviewed literature.

Experimental Protocols

Purification of Recombinant His-tagged Glutamate 5-kinase

This protocol describes the purification of His-tagged Glutamate 5-kinase from E. coli using immobilized metal affinity chromatography (IMAC).

-

Expression: Transform E. coli BL21(DE3) with a pET vector containing the proB gene with a C-terminal His6-tag. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC: Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Glutamate 5-kinase Coupled Enzyme Assay

This assay measures the activity of Glutamate 5-kinase by coupling the production of ADP to a luciferase-based detection system (e.g., ADP-Glo™ Kinase Assay).[7][15][23][24]

-

Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of 5 µL containing:

-

Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

1 mM ATP

-

50 mM L-Glutamate

-

Purified Glutamate 5-kinase (e.g., 50 ng)

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the Glutamate 5-kinase activity.

Pyrroline-5-carboxylate Reductase Activity Assay

This assay measures the activity of Pyrroline-5-carboxylate reductase by monitoring the oxidation of NADPH at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

0.2 mM NADPH

-

1 mM Δ¹-pyrroline-5-carboxylate (P5C)

-

-

Assay Procedure:

-

Add the reaction mixture to a cuvette and place it in a spectrophotometer set to 340 nm.

-

Initiate the reaction by adding the enzyme preparation (e.g., purified P5CR or cell lysate).

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the P5CR activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Visualizations

γ-Glutamyl Phosphate Synthesis Pathway

Caption: The proline biosynthesis pathway in E. coli.

Experimental Workflow for Glutamate 5-kinase Assay

Caption: Workflow for the coupled Glutamate 5-kinase enzyme assay.

Logical Relationship of Pathway Regulation

Caption: Feedback inhibition loop of the proline biosynthesis pathway.

References

- 1. weizmann.ac.il [weizmann.ac.il]

- 2. carnabio.com [carnabio.com]

- 3. Glutamate-5-kinase from Escherichia coli: gene cloning, overexpression, purification and crystallization of the recombinant enzyme and preliminary X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Intracellular Glutamate concentration in gluc - Bacteria Escherichia coli - BNID 104691 [bionumbers.hms.harvard.edu]

- 6. Khan Academy [khanacademy.org]

- 7. ulab360.com [ulab360.com]

- 8. Compilation of E. coli mRNA promoter sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Ribosomal Protein Operons rplM-rpsI, rpmB-rpmG, and rplU-rpmA at the Transcriptional and Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping active site residues in glutamate-5-kinase. The substrate glutamate and the feed-back inhibitor proline bind at overlapping sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RegulonDB (version 3.0): transcriptional regulation and operon organization in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cs.tufts.edu [cs.tufts.edu]

- 14. Dissection of Escherichia coli glutamate 5-kinase: functional impact of the deletion of the PUA domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Operator Sequence Alters Gene Expression Independently of Transcription Factor Occupancy in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 18. Proline oxidase controls proline, glutamate, and glutamine cellular concentrations in a U87 glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 20. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 21. Purification and characteristics of a gamma-glutamyl kinase involved in Escherichia coli proline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ulab360.com [ulab360.com]

- 24. ADP-Glo™ Kinase Assay [worldwide.promega.com]

The Central Role of γ-Glutamyl Phosphate in the Committed Step of Glutathione Biosynthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification, and cellular signaling. The de novo synthesis of glutathione is a two-step, ATP-dependent process initiated by the formation of γ-glutamylcysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). This first step is the rate-limiting and committed step of the entire pathway. Central to this reaction is the formation of a transient, high-energy intermediate, γ-glutamyl phosphate (B84403). This technical guide provides an in-depth exploration of the formation and role of γ-glutamyl phosphate in glutathione biosynthesis, its enzymatic regulation, and its significance as a target for therapeutic intervention. We present a comprehensive overview of the pathway, detailed experimental protocols for its study, and collated quantitative data to support further research and drug development in this critical area of cellular metabolism.

Introduction: The Gateway to Glutathione Synthesis

Glutathione is indispensable for cellular viability, participating in a myriad of protective and regulatory processes.[1] Its synthesis is tightly controlled, primarily at the level of the first enzymatic reaction.[1] This reaction, catalyzed by glutamate-cysteine ligase (GCL), involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.[2] This is an energetically unfavorable process that is driven by the hydrolysis of ATP. The key to understanding this reaction lies in the formation of the activated intermediate, γ-glutamyl phosphate.[3]

The generation of γ-glutamyl phosphate from glutamate and ATP represents the energetic investment that commits the cell to glutathione synthesis.[3] The subsequent nucleophilic attack by cysteine on this activated glutamate derivative leads to the formation of γ-glutamylcysteine and the release of inorganic phosphate and ADP.[3] This initial dipeptide is then combined with glycine in a second ATP-dependent step catalyzed by glutathione synthetase (GS) to form the final glutathione molecule.[2] Due to its pivotal position, the GCL-catalyzed reaction and the transient formation of γ-glutamyl phosphate are subject to intricate regulatory mechanisms, making them a focal point for research into diseases associated with oxidative stress and a target for pharmacological modulation.

The Core Pathway: Formation and Conversion of γ-Glutamyl Phosphate

The synthesis of glutathione is a two-step process that occurs in the cytosol.[1]

Step 1: Formation of γ-Glutamylcysteine

This is the rate-limiting step and is catalyzed by Glutamate-Cysteine Ligase (GCL).[1] The reaction proceeds via the formation of a γ-glutamyl phosphate intermediate:

-

Phosphorylation of Glutamate: The γ-carboxyl group of glutamate attacks the terminal phosphate of an ATP molecule, forming the acyl-phosphate intermediate, γ-glutamyl phosphate, and releasing ADP.[3]

-

Nucleophilic Attack by Cysteine: The amino group of cysteine then acts as a nucleophile, attacking the activated γ-carboxyl carbon of γ-glutamyl phosphate. This results in the formation of the dipeptide γ-glutamylcysteine and the release of inorganic phosphate (Pi).[3]

The overall reaction for the first step is: L-glutamate + L-cysteine + ATP → γ-L-glutamyl-L-cysteine + ADP + Pi[4]

Step 2: Formation of Glutathione

This step is catalyzed by Glutathione Synthetase (GS) and involves the addition of glycine to γ-glutamylcysteine in another ATP-dependent reaction.[2]

γ-L-glutamyl-L-cysteine + Glycine + ATP → Glutathione + ADP + Pi[2]

Enzymology of Glutamate-Cysteine Ligase (GCL)

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[5]

-

GCLC (Catalytic Subunit): This ~73 kDa subunit contains all the substrate binding sites and is responsible for the catalytic activity of the enzyme.[5] It is also the site of feedback inhibition by GSH.[3]

-

GCLM (Modifier Subunit): This ~31 kDa subunit is catalytically inactive but plays a crucial regulatory role.[5] Association of GCLM with GCLC increases the catalytic efficiency of the enzyme by lowering the Km for glutamate and ATP and increasing the Ki for GSH, thereby making the holoenzyme less susceptible to feedback inhibition.[6][7]

Data Presentation: Quantitative Insights into Glutathione Biosynthesis

Table 1: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)

| Enzyme Form | Substrate | Km (mM) | Vmax (relative) | Ki for GSH (mM) | Reference(s) |

| GCLC (monomer) | L-Glutamate | 2.2 - 4.0 | 1 | 1.5 - 2.3 | [1][2][4][8] |

| L-Cysteine | 0.1 - 0.3 | - | - | [2][4] | |

| ATP | ~1.2 - 2.9 | - | - | [9][10] | |

| GCL Holoenzyme (GCLC-GCLM) | L-Glutamate | ~0.6 - 1.8 | ~5-fold increase | ~8.2 | [2][6][8][9] |

| L-Cysteine | 0.3 | - | - | [9][10] | |

| ATP | ~0.2 | - | - | [7] |

Table 2: Typical Intracellular Concentrations of Glutathione and its Precursors

| Molecule | Cytosol | Mitochondria | Nucleus | Reference(s) |

| Glutathione (GSH) | 1 - 15 mM | 5 - 10 mM | High | [3][11] |

| Glutamate | ~1 - 3 mM | Variable | High | [9] |

| Cysteine | Low (often limiting) | Low | Low | [12][13] |

| Glycine | Variable | Variable | Variable | [12][13] |

| γ-Glutamylcysteine | Very low | Very low | Very low | [12][13] |

Experimental Protocols

Measurement of Glutamate-Cysteine Ligase (GCL) Activity

Method 1: HPLC-Based Assay for γ-Glutamylcysteine

This method directly measures the product of the GCL reaction, γ-glutamylcysteine (γ-GC), offering high specificity.[14]

Materials:

-

Cell or tissue homogenates

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA

-

Substrate Solution: 10 mM L-glutamate, 5 mM L-cysteine, 5 mM ATP

-

Reaction Stop Solution: 10% (w/v) Sulfosalicylic acid (SSA)

-

HPLC system with a C18 reverse-phase column and electrochemical or fluorescence detector

Procedure:

-

Prepare cell or tissue lysates in ice-cold assay buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

-

In a microcentrifuge tube, mix 50 µL of lysate with 50 µL of substrate solution.

-

Incubate the reaction mixture at 37°C for 20-30 minutes.

-

Stop the reaction by adding 100 µL of ice-cold 10% SSA.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Analyze the supernatant for γ-GC content using HPLC. For fluorescence detection, derivatization with a fluorogenic reagent like monobromobimane (B13751) or naphthalene (B1677914) dicarboxaldehyde is required.[15][16]

Method 2: Coupled Enzymatic Spectrophotometric Assay

This assay couples the production of γ-GC to the synthesis of GSH, which is then measured using the DTNB recycling assay.[17]

Materials:

-

Cell or tissue homogenates

-

Assay Buffer: As above

-

Substrate Solution: 10 mM L-glutamate, 5 mM L-cysteine, 5 mM ATP, 5 mM glycine

-

Glutathione Synthetase (GS)

-

DTNB (Ellman's Reagent) Solution

-

Glutathione Reductase (GR)

-

NADPH

-

96-well microplate and plate reader

Procedure:

-

Prepare cell or tissue lysates as described above.

-

In a 96-well plate, add the lysate, substrate solution, and an excess of purified GS.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold 5% SSA.

-

Centrifuge the plate to pellet proteins.

-

Transfer the supernatant to a new plate.

-

Add DTNB, GR, and NADPH to each well.

-

Measure the rate of change in absorbance at 412 nm.

-

Calculate the GCL activity based on a standard curve of known GSH concentrations.

Quantification of Cellular Glutathione (GSH)

DTNB-Based Colorimetric Assay (Tietze Assay)

This is a widely used method for measuring total glutathione (GSH + GSSG).[18][19]

Materials:

-

Cell lysates prepared in 5% SSA

-

Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5

-

DTNB Solution: 3 mM in reaction buffer

-

Glutathione Reductase (GR) Solution

-

NADPH Solution: 2 mM in reaction buffer

-

GSH standards

Procedure:

-

Prepare a standard curve of GSH (0-100 µM).

-

In a 96-well plate, add 20 µL of standards and cell lysate supernatants.

-

Prepare a reaction mixture containing reaction buffer, DTNB, GR, and NADPH.

-

Add 180 µL of the reaction mixture to each well.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

Measure the absorbance at 412 nm.

-

Calculate the glutathione concentration in the samples based on the standard curve.

Signaling Pathways and Regulatory Mechanisms

Transcriptional Regulation via the Nrf2-ARE Pathway

The expression of both GCLC and GCLM subunits is transcriptionally upregulated in response to oxidative and chemical stress, primarily through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[20][21]

Caption: Nrf2-ARE signaling pathway for GCL induction.

Feedback Inhibition of GCL by Glutathione

The end-product of the pathway, GSH, directly inhibits the activity of GCL, creating a negative feedback loop that maintains cellular glutathione homeostasis.[2]

Caption: Feedback inhibition of GCL by glutathione.

Conclusion

The formation of γ-glutamyl phosphate is the energetic linchpin of glutathione biosynthesis, representing the committed step that initiates this vital cellular pathway. The enzyme responsible, GCL, with its intricate regulation by subunit association, transcriptional control, and feedback inhibition, stands as a critical node in the cellular response to stress. A thorough understanding of the kinetics, regulation, and methods to assay this part of the pathway is paramount for researchers in basic science and drug development. The data and protocols provided in this guide are intended to serve as a comprehensive resource for the scientific community to further unravel the complexities of glutathione metabolism and to develop novel therapeutic strategies targeting this essential antioxidant system.

References

- 1. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic characteristics of native γ-glutamylcysteine ligase in the aging housefly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic characteristics of native gamma-glutamylcysteine ligase in the aging housefly, Musca domestica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subcellular distribution of glutathione precursors in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subcellular Distribution of Glutathione Precursors in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescence-based microtiter plate assay for glutamate-cysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling γ-Glutamyl Phosphate: A Technical Guide to its Discovery, Isolation, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of γ-glutamyl phosphate (B84403), a pivotal but transient intermediate in nitrogen metabolism. Central to the function of glutamine synthetase, the discovery of this acyl phosphate was a landmark in understanding enzymatic mechanisms. This document details the historical context of its identification, outlines protocols for its synthesis and isolation, and presents its physicochemical properties. Furthermore, it explores the enzymatic pathways in which γ-glutamyl phosphate plays a crucial role, offering insights for researchers in enzymology, drug development, and metabolic studies.

Discovery and Historical Context

The existence of γ-glutamyl phosphate as a transient intermediate was first postulated and later demonstrated through the pioneering work of Alton Meister and his colleagues on glutamine synthetase (GS). Their research in the mid-20th century was instrumental in elucidating the two-step mechanism of glutamine synthesis from glutamate (B1630785) and ammonia (B1221849).[1][2] The reaction mechanism involves the activation of the γ-carboxyl group of glutamate by ATP, forming the high-energy acyl-phosphate intermediate, γ-glutamyl phosphate. This is followed by a nucleophilic attack by ammonia on the intermediate, yielding glutamine and inorganic phosphate.[3][4] The transient nature of γ-glutamyl phosphate made its direct isolation challenging, leading to innovative experimental approaches, including the use of substrate analogs and rapid quenching techniques, to confirm its formation.[3]

Physicochemical Properties

γ-Glutamyl phosphate is a chemically labile molecule susceptible to hydrolysis. Its stability is influenced by pH and temperature, with acidic conditions and elevated temperatures accelerating its breakdown.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀NO₇P | PubChem |

| Molecular Weight | 227.11 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-5-oxo-5-(phosphonooxy)pentanoic acid | PubChem |

| CAS Number | 13254-53-0 | PubChem |

| Solubility | Soluble in aqueous solutions. | Inferred |

| Stability | Prone to hydrolysis, especially at acidic pH and elevated temperatures. | [5] |

Experimental Protocols

Enzymatic Synthesis of γ-Glutamyl Phosphate

This protocol is adapted from methods used for the synthesis of γ-glutamyl compounds catalyzed by γ-glutamyltranspeptidase (GGT), modified for the production of γ-glutamyl phosphate in the context of the glutamine synthetase (GS) reaction.[6][7]

Materials:

-

L-glutamate

-

ATP (Adenosine triphosphate)

-

Glutamine Synthetase (GS)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

MgCl₂

-

Quenching solution (e.g., ice-cold perchloric acid)

-

HPLC system with an appropriate column (e.g., C18 reverse-phase) for analysis

Procedure:

-

Prepare a reaction mixture containing L-glutamate (e.g., 50 mM), ATP (e.g., 20 mM), and MgCl₂ (e.g., 50 mM) in Tris-HCl buffer.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a purified preparation of glutamine synthetase.

-

Due to the transient nature of γ-glutamyl phosphate, the reaction must be stopped rapidly. After a short incubation period (seconds to minutes), add an ice-cold quenching solution to stop the enzymatic reaction and precipitate the protein.

-

Centrifuge the quenched reaction mixture to remove the precipitated protein.

-

The supernatant, containing γ-glutamyl phosphate, can then be analyzed by HPLC.

Chemical Synthesis of γ-Glutamyl Phosphate

This protocol is a conceptual adaptation based on general methods for the chemical synthesis of γ-glutamyl derivatives, requiring protective group chemistry.[8][9][10]

Materials:

-

N-protected L-glutamic acid (e.g., N-Cbz-L-glutamic acid)

-

Activating agent for the α-carboxyl group (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

-

Phosphorylating agent (e.g., dibenzyl phosphite)

-

Solvents (e.g., anhydrous DMF, THF)

-

Reagents for deprotection (e.g., H₂/Pd for Cbz group, and appropriate reagents for the phosphate protecting groups)

Procedure:

-

Protect the α-amino group of L-glutamic acid.

-

Selectively activate the α-carboxyl group to prevent its reaction during the phosphorylation of the γ-carboxyl group.

-

Phosphorylate the γ-carboxyl group using a suitable phosphorylating agent with appropriate protecting groups on the phosphate moiety.

-

Purify the protected γ-glutamyl phosphate derivative using chromatographic techniques.

-

Remove all protecting groups under appropriate conditions to yield γ-glutamyl phosphate.

-

Purify the final product using ion-exchange chromatography or other suitable methods.

Isolation and Purification of γ-Glutamyl Phosphate

The isolation of γ-glutamyl phosphate is challenging due to its instability. The following is a generalized approach based on its properties.

Procedure:

-

Following enzymatic or chemical synthesis, the crude reaction mixture is immediately subjected to purification at low temperatures to minimize hydrolysis.

-

Ion-Exchange Chromatography: Utilize an anion exchange column. At neutral pH, γ-glutamyl phosphate will be negatively charged and bind to the column. Elution can be achieved using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).

-

HPLC: High-performance liquid chromatography on a suitable column (e.g., anion exchange or reverse-phase with an ion-pairing agent) can be used for analytical and semi-preparative scale purification.

-

Fractions containing γ-glutamyl phosphate, as determined by a suitable assay or analytical technique (e.g., phosphate analysis, mass spectrometry), are collected.

-

The purified fractions should be stored frozen at low pH to enhance stability.

Characterization of γ-Glutamyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR spectroscopy is a powerful tool for characterizing γ-glutamyl phosphate, with the phosphate group exhibiting a characteristic chemical shift.[11][12]

-

¹H and ¹³C NMR can provide further structural information, although the complexity of the spectra may require advanced techniques and comparison with reference compounds.[13][14]

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of γ-glutamyl phosphate and to confirm its structure through fragmentation analysis.[13]

Signaling Pathways and Logical Relationships

γ-Glutamyl phosphate is not a signaling molecule in the traditional sense but rather a critical, high-energy intermediate in the glutamine synthetase reaction. Its formation is the committed step in glutamine synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation of gamma-glutamyl amino acids by chemical and enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Labile Metabolite Profiling in Human Blood using Phosphorus NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR and Metabolomics—A Roadmap for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Properties of γ-Glutamyl Phosphate (B84403)

This guide provides a comprehensive overview of γ-glutamyl phosphate, a critical but transient intermediate in cellular metabolism. It details its chemical structure, physicochemical properties, biological significance, and the experimental methodologies used for its study.

Introduction

γ-Glutamyl phosphate is a high-energy, mixed anhydride (B1165640) formed between the γ-carboxyl group of glutamate (B1630785) and inorganic phosphate. It serves as a pivotal activated intermediate in the biosynthesis of glutamine and in the first committed step of glutathione (B108866) (GSH) synthesis. Its transient nature makes it a challenging molecule to study directly, yet its role is fundamental to cellular redox homeostasis and nitrogen metabolism. Understanding its properties is crucial for research into metabolic disorders, oxidative stress-related diseases, and for the development of targeted therapeutic agents.

Chemical Structure and Properties

γ-Glutamyl phosphate is the L-isomer, (2S)-2-amino-5-oxo-5-(phosphonooxy)pentanoic acid. The molecule features a phosphate group linked to the γ-carboxyl group of glutamic acid via an anhydride bond. This bond is highly energetic, facilitating the subsequent nucleophilic attack required for the synthesis of γ-glutamyl compounds.

Physicochemical Properties

The quantitative properties of L-γ-Glutamyl phosphate are summarized in the table below. These values are critical for analytical method development, structural biology studies, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀NO₇P | PubChem[1][2][3][4] |

| Molecular Weight | 227.11 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 227.01948866 Da | PubChem[1][2][3] |

| IUPAC Name | (2S)-2-amino-5-oxo-5-(phosphonooxy)pentanoic acid | PubChem[1] |

| CAS Number | 13254-53-0 | PubChem[1] |

| ChEBI ID | CHEBI:17798 | Guidechem[4] |

| Predicted XLogP3 | -5 | PubChem[1][3] |

| Hydrogen Bond Donors | 4 | Guidechem[4] |

| Hydrogen Bond Acceptors | 8 | Guidechem[4] |

| Rotatable Bond Count | 6 | Guidechem[4] |

Stability

γ-Glutamyl phosphate is a highly reactive and unstable intermediate. The acyl-phosphate bond is susceptible to hydrolysis. This inherent instability is fundamental to its biological function, as it provides the driving force for the transfer of the γ-glutamyl moiety to an acceptor molecule. Direct quantitative data on its half-life under various pH and temperature conditions is limited in the literature due to its transient nature in enzymatic reactions. However, related γ-glutamyl peptides are known to be most stable in acidic conditions (pH 3-4) and should be stored at -20°C or lower to minimize hydrolysis when in solution.[5]

Biological Role and Signaling Pathways

The primary role of γ-glutamyl phosphate is as an activated intermediate in ATP-dependent enzymatic reactions that form a γ-glutamyl amide bond.

Glutathione Synthesis

The synthesis of the vital antioxidant glutathione (GSH) begins with the formation of γ-glutamylcysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL), formerly known as γ-glutamylcysteine synthetase (GCS).[6] The reaction proceeds in two steps, with γ-glutamyl phosphate as the key intermediate.[7]

-

Activation of Glutamate: GCL catalyzes the phosphorylation of the γ-carboxyl group of glutamate by ATP, forming the enzyme-bound intermediate, γ-glutamyl phosphate, and releasing ADP.[7]

-

Nucleophilic Attack: The amino group of cysteine then attacks the activated γ-carboxyl carbon of γ-glutamyl phosphate, forming γ-glutamylcysteine and releasing inorganic phosphate.[7]

This is the rate-limiting step in GSH biosynthesis.[6]

The γ-Glutamyl Cycle

γ-Glutamyl phosphate is an integral part of the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione.[8] This cycle is crucial for amino acid transport, particularly for cysteine, and for maintaining cellular redox balance.[2][3][8][9]

The cycle involves the breakdown of extracellular glutathione by γ-glutamyl transpeptidase (GGT), transport of the constituent amino acids into the cell, and subsequent resynthesis of glutathione, which involves the GCL-catalyzed formation of γ-glutamyl phosphate.

Quantitative Enzymatic Data

The kinetics of the enzymes that produce and consume γ-glutamyl phosphate are essential for understanding the flux through the glutathione synthesis pathway. The table below summarizes key kinetic parameters for Glutamate-Cysteine Ligase (GCL), the enzyme responsible for generating γ-glutamyl phosphate.

| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Source Organism | Notes |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1.8 | 7.9 | Human (recombinant) | Data for the holoenzyme (GCLC+GCLM). |

| ATP | 0.2 | 7.9 | Human (recombinant) | The modifier subunit (GCLM) decreases the Kₘ for ATP by ~6-fold.[10] | |

| L-Cysteine | 0.1 - 0.3 | - | Rat | - | |

| γ-Glutamyltranspeptidase (GGT) | γ-Glutamyl-pNA | 0.597 | - | Bacillus subtilis | Immobilized enzyme.[11] |

| S-Nitrosoglutathione | 0.398 | - | - | -[12] | |

| γ-Glutamyl-(3-carboxyl)-4-nitroaniline | 26.9 (at pH 11.0) | - | Bacillus subtilis | Kₘ is pH-dependent.[13] |

Experimental Protocols

Due to the instability of γ-glutamyl phosphate, it is typically generated in situ for subsequent reactions. Protocols often focus on measuring the activity of the synthesizing enzyme, GCL, by quantifying the more stable downstream product, γ-glutamylcysteine.

Protocol 1: Enzymatic Synthesis and Analysis of γ-Glutamylcysteine (via γ-Glutamyl Phosphate)

This protocol describes the in vitro synthesis of γ-glutamylcysteine, which proceeds through the γ-glutamyl phosphate intermediate, and its subsequent analysis by HPLC. This method is adapted from assays for GCL activity.[14][15]

Objective: To synthesize and quantify γ-glutamylcysteine produced by Glutamate-Cysteine Ligase (GCL).

Materials:

-

Purified recombinant GCL (catalytic and modifier subunits)

-

L-Glutamate

-

L-Cysteine (or L-2-aminobutyrate to avoid subsequent reaction)[14]

-

ATP (Adenosine 5'-triphosphate)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl₂

-

Reaction termination solution: 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

HPLC system with electrochemical or fluorescence detector

-

C18 reverse-phase HPLC column

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a 1 ml reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl, pH 8.0

-

150 mM KCl

-

20 mM MgCl₂

-

2 mM DTT (to maintain a reducing environment)

-

10 mM L-Glutamate

-

5 mM L-Cysteine

-

5 mM ATP

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a known amount of purified GCL enzyme (e.g., 1-5 µg) to the pre-warmed reaction mixture.

-

Incubate at 37°C. Samples can be taken at various time points (e.g., 0, 5, 10, 20, 30 minutes) to monitor the reaction progress.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µl of cold 10% TCA to a 100 µl aliquot of the reaction mixture.

-

Vortex thoroughly and incubate on ice for 10 minutes to precipitate the enzyme.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Analysis by HPLC:

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject a defined volume (e.g., 20 µl) onto a C18 column.

-

Separate the components using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like sodium phosphate with an ion-pairing agent).

-

Detect the product, γ-glutamylcysteine, using an electrochemical detector or by pre-column derivatization with a fluorescent tag (e.g., ophthalaldehyde, OPA) followed by fluorescence detection.

-

Quantify the product by comparing the peak area to a standard curve generated with known concentrations of γ-glutamylcysteine.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - Schematic representation of the γ-glutamyl cycle. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improvingthecatalytic properties and stability of immobilized γ-glutamyltranspeptidase by post-immobilization with PharmalyteMT 8-10.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.sssup.it [iris.sssup.it]

- 13. Effect of pH on the Hydrolytic Kinetics of Gamma-Glutamyl Transferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic measurement by LC/MS of gamma-glutamylcysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Central Role of γ-Glutamyl Phosphate in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamyl phosphate (B84403) is a pivotal, high-energy acyl-phosphate intermediate in nitrogen metabolism, most notably serving as a transient substrate in the biosynthesis of glutamine from glutamate (B1630785). This reaction, catalyzed by the ubiquitous enzyme glutamine synthetase (GS), represents a primary pathway for ammonia (B1221849) assimilation in a wide range of organisms, from bacteria to mammals. The formation and subsequent aminolysis of γ-glutamyl phosphate are tightly regulated, reflecting the cell's nitrogen status and energy charge. Understanding the kinetics, thermodynamics, and regulation of the enzymatic reactions involving this intermediate is crucial for fields ranging from metabolic engineering to drug development, particularly in targeting diseases characterized by aberrant nitrogen metabolism, such as certain cancers and neurological disorders. This technical guide provides an in-depth exploration of the formation and fate of γ-glutamyl phosphate, including quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways.

Introduction

The incorporation of inorganic nitrogen into the vast array of nitrogenous biomolecules is a fundamental process for all life. A key reaction in this metabolic network is the synthesis of glutamine from glutamate and ammonia, a process that requires the input of energy from the hydrolysis of ATP. The enzyme responsible for this vital transformation is glutamine synthetase (GS)[1]. At the heart of the GS catalytic mechanism lies the formation of a highly reactive intermediate: γ-glutamyl phosphate[1].

This technical guide delves into the critical role of γ-glutamyl phosphate as a metabolic intermediate. We will explore the enzymatic machinery responsible for its synthesis and consumption, the energetic landscape of these transformations, and the intricate regulatory networks that govern its flux. Furthermore, we will provide detailed experimental protocols for the study of these processes and present quantitative data to facilitate comparative analysis.

The Formation of γ-Glutamyl Phosphate: The Glutamine Synthetase Reaction

The synthesis of glutamine from glutamate and ammonia, catalyzed by glutamine synthetase, proceeds through a two-step mechanism wherein the formation of γ-glutamyl phosphate is the initial and rate-limiting step[1].

Step 1: Phosphorylation of Glutamate

In the first step, the γ-carboxyl group of glutamate attacks the γ-phosphate of ATP, leading to the formation of γ-glutamyl phosphate and ADP. This reaction requires the presence of a divalent cation, typically Mg²⁺ or Mn²⁺, which coordinates with the ATP to facilitate the phosphoryl transfer[1].

Glutamate + ATP ⇌ γ-Glutamyl Phosphate + ADP

Step 2: Aminolysis of γ-Glutamyl Phosphate

The highly reactive acyl-phosphate bond of γ-glutamyl phosphate is then subjected to nucleophilic attack by ammonia. This results in the formation of glutamine and the release of inorganic phosphate (Pi)[1].

γ-Glutamyl Phosphate + NH₃ → Glutamine + Pi

The overall reaction is:

Glutamate + ATP + NH₃ → Glutamine + ADP + Pi

Quantitative Data: Kinetics and Thermodynamics

The efficiency and directionality of the glutamine synthetase reaction are dictated by its kinetic and thermodynamic parameters. These values can vary between species and are influenced by the specific isoforms of the enzyme and the cellular environment.

Table 1: Kinetic Constants of Glutamine Synthetase from Various Species

| Organism/Tissue | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |

| Escherichia coli | L-Glutamate | 3.2 | - | |

| ATP | 0.2 | - | ||

| NH₄⁺ | 0.1-0.2 | - | ||

| Anabaena 7120 | L-Glutamate | 2.1 | - | [2] |

| ATP | 0.32 | - | [2] | |

| Ammonia | < 0.02 | - | [2] | |

| Clarias batrachus (brain) | L-Glutamine | 50 | - | [3] |

| Hydroxylamine | 62.5 | - | [3] | |

| ADP | 0.833 | - | [3] | |

| Rhodopseudomonas capsulata E1F1 | L-Glutamate | 2.8 | - | [4] |

| NH₄⁺ | 0.3 | - | [4] | |

| ATP | 0.4 | - | [4] |

Note: V_max values are often context-dependent and not always reported in a standardized format, hence they are omitted where not directly comparable.

Table 2: Thermodynamic Parameters of Glutamine Synthesis

| Reaction | ΔG°' (kJ/mol) | Reference |

| Glutamate + NH₃ ⇌ Glutamine + H₂O | +14 | [5] |

| ATP + H₂O ⇌ ADP + Pi | -31 | [5] |

| Overall Coupled Reaction | -17 | [5] |

The positive standard Gibbs free energy change (ΔG°') for the formation of glutamine from glutamate and ammonia indicates that the reaction is not spontaneous under standard conditions[5]. However, the coupling of this reaction to the highly exergonic hydrolysis of ATP results in a significantly negative overall ΔG°', driving the synthesis of glutamine forward[5].

Regulation of γ-Glutamyl Phosphate Formation

Given the central role of glutamine in nitrogen metabolism, the activity of glutamine synthetase, and thus the formation of γ-glutamyl phosphate, is subject to tight and multifaceted regulation. This regulation occurs at both the genetic and post-translational levels.

Allosteric Regulation

Glutamine synthetase is allosterically inhibited by a variety of downstream products of glutamine metabolism, including amino acids (e.g., alanine, glycine, serine, histidine, tryptophan), nucleotides (AMP, CTP), and other nitrogen-containing compounds (e.g., carbamoyl (B1232498) phosphate, glucosamine-6-phosphate)[6][7]. This cumulative feedback inhibition allows the cell to fine-tune glutamine synthesis based on the overall nitrogen status[6].

Covalent Modification

In many organisms, the activity of glutamine synthetase is modulated by covalent modification.

-

Adenylylation/Deadenylylation (Prokaryotes): In bacteria such as E. coli, GS activity is regulated by the reversible adenylylation of a specific tyrosine residue on each subunit of the dodecameric enzyme. Adenylylation, the attachment of an AMP molecule, inactivates the enzyme. This process is controlled by a complex enzymatic cascade involving uridylyltransferase/uridylyl-removing enzyme (UT/UR) and adenylyltransferase (AT)[8][9].

-

Phosphorylation (Eukaryotes): In plants and animals, glutamine synthetase activity is often regulated by reversible phosphorylation. Phosphorylation can alter the enzyme's kinetic properties and its susceptibility to degradation. For instance, in plants, the phosphorylation of cytosolic GS is influenced by the light/dark cycle and the cellular ATP/AMP ratio, and the phosphorylated form can interact with 14-3-3 proteins, which act as activators[10].

Regulation of mammalian glutamine synthetase by phosphorylation.

Experimental Protocols

Assay of Glutamine Synthetase Activity (γ-Glutamyltransferase Assay)

This spectrophotometric assay measures the γ-glutamyltransferase activity of GS, which catalyzes the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. The product forms a colored complex with acidic ferric chloride, which can be quantified at 540 nm.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, protease inhibitors.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM L-glutamine, 20 mM hydroxylamine, 0.4 mM ADP.

-

Stop Solution: 5.5% (w/v) FeCl₃, 3.3% (w/v) trichloroacetic acid in 0.67 M HCl.

-

γ-Glutamylhydroxamate standard.

Procedure:

-

Prepare cell or tissue lysates by homogenization or sonication in ice-cold lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

In a microcentrifuge tube, mix 50 µL of lysate with 450 µL of assay buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding 500 µL of stop solution.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

Calculate the concentration of γ-glutamylhydroxamate produced by comparing the absorbance to a standard curve.

-

Express GS activity as nmol of product formed per minute per mg of protein.

Workflow for glutamine synthetase activity assay.

Immunoprecipitation of Phosphorylated Glutamine Synthetase

This protocol describes the enrichment of phosphorylated GS from cell lysates for subsequent analysis, such as Western blotting.

Materials:

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

-

Primary antibody against glutamine synthetase.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Elution Buffer: 2x Laemmli sample buffer.

Procedure:

-

Lyse cells in ice-cold RIPA buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Collect the beads by centrifugation or using a magnetic rack.

-

Wash the beads three times with ice-cold wash buffer.

-

After the final wash, remove all supernatant and resuspend the beads in elution buffer.

-

Boil the samples for 5-10 minutes to elute the immunoprecipitated proteins.

-

The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting using an anti-phosphoserine/threonine/tyrosine antibody or a phospho-specific GS antibody if available.

Workflow for immunoprecipitation of phosphorylated glutamine synthetase.

Analytical Methods for γ-Glutamyl Phosphate Detection

The direct detection and quantification of the transient γ-glutamyl phosphate intermediate are challenging due to its high reactivity. However, specialized analytical techniques can be employed for its study.

-

Rapid Quench-Flow Methods: This technique allows for the study of pre-steady-state enzyme kinetics. The reaction can be initiated and then rapidly quenched at very short time intervals (milliseconds). The quenched samples can then be analyzed for the presence of γ-glutamyl phosphate, often using methods that can separate it from ATP and glutamate, followed by quantification of the phosphate released upon acid hydrolysis.

-

31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to directly observe the phosphorus-containing species in the reaction mixture, including ATP, ADP, Pi, and potentially γ-glutamyl phosphate. This non-invasive technique can provide real-time information about the formation and decay of the intermediate.

-

Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be developed to separate and detect γ-glutamyl phosphate. This would require careful optimization of the chromatographic conditions and mass spectrometric parameters to achieve the necessary sensitivity and specificity.

Conclusion and Future Directions

γ-Glutamyl phosphate stands as a cornerstone intermediate in the assimilation of nitrogen into the biosphere. Its formation, catalyzed by glutamine synthetase, is a thermodynamically coupled and highly regulated process that is fundamental to cellular life. The in-depth understanding of the enzymology, regulation, and bioenergetics surrounding this transient molecule continues to be a fertile area of research. For drug development professionals, the enzymes that metabolize γ-glutamyl phosphate, particularly glutamine synthetase, represent attractive targets for therapeutic intervention in a variety of diseases. Future research will likely focus on the development of more sensitive and direct methods for the in vivo quantification of γ-glutamyl phosphate, which will provide a more precise understanding of its metabolic flux in health and disease. Furthermore, the elucidation of the structural dynamics of glutamine synthetase during the catalytic cycle will undoubtedly provide new avenues for the design of specific and potent inhibitors.

References

- 1. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 2. Kinetic and inhibition studies of glutamine synthetase from the cyanobacterium Anabaena 7120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization and regulation of purified glutamine synthetase from brain of Clarias batrachus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chegg.com [chegg.com]

- 6. Regulation of Glutamine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDB-101: Molecule of the Month: Glutamine Synthetase [pdb101.rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Post-translational regulation of cytosolic glutamine synthetase by reversible phosphorylation and 14-3-3 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Spontaneous Cyclization of γ-Glutamyl Phosphate to 5-Oxoproline: A Core Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamyl phosphate (B84403) is a pivotal, high-energy acyl-phosphate intermediate in nitrogen metabolism, most notably in the biosynthesis of glutamine catalyzed by glutamine synthetase. However, its inherent instability makes it prone to a rapid, spontaneous intramolecular cyclization, yielding 5-oxoproline (pyroglutamic acid) and inorganic phosphate. This reaction, while often considered an "off-pathway" event in the context of glutamine synthesis, is a fundamental chemical transformation with significant implications in the broader landscape of cellular metabolism, particularly within the γ-glutamyl cycle. Understanding the mechanism, kinetics, and biological relevance of this spontaneous conversion is critical for researchers in enzymology, metabolic disorders, and drug development. This technical guide provides an in-depth examination of the cyclization reaction, its biological context, quantitative aspects, and its role in pathophysiology, supported by detailed experimental methodologies and pathway visualizations.

The Reaction: Mechanism of Spontaneous Cyclization

The conversion of γ-glutamyl phosphate to 5-oxoproline is an intramolecular nucleophilic acyl substitution. The γ-carboxyl group of glutamate (B1630785) is first activated by phosphorylation (e.g., by ATP in an enzymatic context), forming the unstable γ-glutamyl phosphate intermediate.[1][2] This intermediate, if not immediately utilized by a subsequent reaction, undergoes a rapid internal rearrangement.

The reaction proceeds as follows:

-

Nucleophilic Attack: The α-amino group of the glutamate moiety acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the acyl-phosphate.

-

Tetrahedral Intermediate Formation: This attack forms a transient, five-membered tetrahedral intermediate.

-

Collapse and Ring Closure: The intermediate collapses, with the phosphate group acting as an excellent leaving group. This results in the formation of a stable five-membered lactam ring structure, 5-oxoproline, and the release of inorganic phosphate (Pi).

The high reactivity of γ-glutamyl phosphate is a key feature; its spontaneous cyclization is a rapid process that biological systems must control, typically through substrate channeling within enzyme active sites.[3]

Caption: Mechanism of γ-Glutamyl Phosphate cyclization.

Biological Significance and Metabolic Pathways

The formation of 5-oxoproline from γ-glutamyl phosphate is intricately linked to two major metabolic pathways: glutamine synthesis and the γ-glutamyl cycle.

Role in Glutamine Synthesis

Glutamine synthetase (GS) catalyzes the ATP-dependent condensation of glutamate and ammonia (B1221849) to form glutamine.[1] The reaction proceeds in two steps, with γ-glutamyl phosphate as a mandatory intermediate formed in the first step.[1][4][5]

-

Glutamate + ATP → γ-Glutamyl Phosphate + ADP

-

γ-Glutamyl Phosphate + NH₃ → Glutamine + Pi

The enzyme's active site is structured to bind the γ-glutamyl phosphate intermediate and channel it directly for the subsequent nucleophilic attack by ammonia.[1][5] This enzymatic control is crucial to prevent the spontaneous cyclization of the highly reactive intermediate into 5-oxoproline, which would represent a futile cycle of ATP hydrolysis.[6]

The γ-Glutamyl Cycle

The γ-glutamyl cycle is a six-enzyme pathway involved in glutathione (B108866) (GSH) metabolism and the transport of amino acids across cell membranes.[7][8] Within this cycle, 5-oxoproline is a normal and essential intermediate. It is enzymatically produced from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase.[7][9][10] Subsequently, 5-oxoprolinase catalyzes the ATP-dependent opening of the lactam ring to regenerate glutamate, which can then be used for glutathione synthesis.[11][12]

The spontaneous formation of 5-oxoproline from γ-glutamyl phosphate represents a non-enzymatic entry point into this cycle. This becomes particularly relevant under conditions of metabolic stress or enzymatic deficiency where γ-glutamyl intermediates may accumulate.

Caption: The γ-Glutamyl Cycle and the spontaneous entry of 5-oxoproline.

Quantitative Data and Factors Influencing Cyclization

Direct kinetic data for the spontaneous cyclization of γ-glutamyl phosphate is challenging to obtain due to its transient nature as an enzyme-bound intermediate. However, its high instability is well-documented.[3] The related molecule, glutamine, is known to spontaneously cyclize to 5-oxoproline under physiological conditions at a significant rate, and the activated acyl-phosphate is expected to be far more reactive.[13]

| Parameter | Observation / Value | Significance | Reference(s) |

| Intermediate Stability | Highly unstable; rapidly cyclizes to 5-oxoproline if not channeled. | The primary driver for enzymatic control and substrate channeling in GS and related kinases. | [3] |

| Related Reaction Rate | Glutamine cyclizes to 5-oxoproline at a rate of ~10% per day under physiological conditions. | Provides a baseline for the inherent tendency of γ-glutamyl compounds to cyclize. The acyl-phosphate is more activated and thus cyclizes faster. | [13] |

| Plasma 5-Oxoproline Flux | In healthy adults, plasma flux is ~20-25 µmol·kg⁻¹·30 min⁻¹. | Indicates a significant basal turnover of 5-oxoproline through the γ-glutamyl cycle, to which spontaneous formation could contribute. | [14] |

| Pathological Concentration | Plasma levels can rise to 3-6 mM in patients with severe 5-oxoprolinuria. | Demonstrates the massive accumulation that can occur when the γ-glutamyl cycle is dysregulated. | [7] |

Factors Influencing the Rate of Cyclization:

-

Enzymatic Sequestration: This is the most critical factor. Enzymes like glutamine synthetase and γ-glutamate kinase bind the intermediate tightly, protecting it from solvent and preventing cyclization by facilitating a faster, alternative reaction.[1][3][15]

-

Availability of a Second Substrate: In the case of glutamine synthetase, the presence of ammonia is essential. In its absence, the enzyme-intermediate complex is more likely to release γ-glutamyl phosphate or water may attack it, leading to futile ATP hydrolysis.[1]

-

pH: The protonation state of the α-amino group is crucial for its nucleophilicity. While specific studies on γ-glutamyl phosphate are limited, general principles of organic chemistry suggest the reaction is pH-dependent.

-

Temperature: As with most chemical reactions, the rate of spontaneous cyclization is expected to increase with temperature.

Relevance in Pathophysiology and Drug Development

The metabolism of 5-oxoproline is a critical area of interest in both clinical diagnostics and drug development.

5-Oxoprolinuria (Pyroglutamic Acidosis)

This is a potentially fatal condition characterized by high anion gap metabolic acidosis due to the accumulation of 5-oxoproline.[16][17][18] It can arise from:

-

Inherited Enzyme Deficiencies: Rare genetic defects in γ-glutamyl cycle enzymes, such as glutathione synthetase or 5-oxoprolinase, lead to a buildup of precursors that are shunted towards 5-oxoproline synthesis.[7][19]

-

Acquired Conditions: More commonly, it is associated with drug use (especially paracetamol/acetaminophen), malnutrition, sepsis, and renal failure.[16][17] These conditions often lead to a depletion of glutathione. The loss of feedback inhibition by glutathione on γ-glutamylcysteine synthetase causes overproduction of γ-glutamylcysteine, which is then converted to 5-oxoproline.[7][20]

Implications for Drug Development

-

Biomarker: 5-oxoproline is a diagnostic marker for the aforementioned metabolic disorders.[17] Recent studies also suggest it may be a biomarker for other conditions, such as pancreatic cancer, where levels have been found to be significantly altered.[21]

-

Therapeutic Target: The γ-glutamyl cycle itself is a potential therapeutic target. Inhibitors of key enzymes are valuable research tools. For example, L-2-imidazolidone-4-carboxylate, a competitive inhibitor of 5-oxoprolinase, is used in animal models to induce 5-oxoprolinuria and study the in vivo function of the cycle.[11][12][22]

-

Drug-Induced Toxicity: Understanding the link between drugs like paracetamol and 5-oxoproline accumulation is vital for managing drug toxicity. The mechanism involves glutathione depletion, which disrupts the γ-glutamyl cycle.[17][23] N-acetylcysteine (NAC) is used as a treatment, as it helps replenish glutathione stores.[17]

Experimental Protocols

Studying the dynamics of γ-glutamyl phosphate and 5-oxoproline requires specific methodologies to handle the instability of the former and accurately quantify the latter.

Protocol: Induction and Measurement of 5-Oxoprolinuria in an Animal Model

This protocol is based on studies using a 5-oxoprolinase inhibitor to investigate the function of the γ-glutamyl cycle in vivo.[12][24]

Objective: To measure the accumulation of 5-oxoproline in tissues and urine following the inhibition of its metabolism.

Methodology:

-

Animal Model: Male BALB/c mice.

-

Inhibitor Administration: Mice are injected intraperitoneally with L-2-imidazolidone-4-carboxylate (a competitive inhibitor of 5-oxoprolinase). Control animals receive saline.[12][22]

-

Amino Acid Challenge (Optional): To test the flux through the cycle, a subset of inhibitor-treated mice can be co-administered with a specific L-amino acid. Increased 5-oxoproline accumulation after an amino acid challenge provides evidence for the cycle's role in amino acid transport.[11][12]

-

Sample Collection: At a defined time point (e.g., 1-2 hours) post-injection, animals are euthanized. Tissues (kidney, liver, brain) are rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity. Urine may also be collected.[12][24]

-

Sample Preparation:

-

Tissues are homogenized in a suitable acid (e.g., 5% sulfosalicylic acid) to precipitate proteins.

-

The homogenate is centrifuged, and the supernatant is collected.

-

-

Quantification of 5-Oxoproline:

-

Method A (Enzymatic/Hydrolysis): The supernatant is treated with purified 5-oxoprolinase (with ATP) to convert 5-oxoproline to glutamate. The change in glutamate concentration is measured using a glutamate assay. Alternatively, 5-oxoproline is converted to glutamate by acid hydrolysis, and the total glutamate is measured.[24]

-

Method B (GC/MS): This is the modern gold standard. An isotopically labeled internal standard (e.g., DL-[²H₃]-5-oxoproline) is added to the sample. The 5-oxoproline is derivatized (e.g., to form a TBDMS ester) and analyzed by gas chromatography/mass spectrometry (GC/MS) for precise and sensitive quantification.[14]

-

Caption: Workflow for in vivo study of 5-oxoproline accumulation.

Conclusion and Future Directions

The spontaneous cyclization of γ-glutamyl phosphate to 5-oxoproline is a chemically facile and biologically significant reaction. While tightly controlled in healthy cells through sophisticated enzyme mechanisms, its occurrence highlights the delicate balance of metabolic pathways. Dysregulation, whether through genetic defects or acquired insults, can lead to a pathological accumulation of 5-oxoproline, making it a key metabolite in the diagnosis and understanding of certain metabolic acidoses.

For researchers and drug development professionals, this pathway offers several points of interest. The enzymes of the γ-glutamyl cycle are potential targets for therapeutic intervention, and 5-oxoproline continues to emerge as a valuable biomarker beyond its role in rare inherited disorders. Future research will likely focus on further elucidating the quantitative contribution of this spontaneous reaction to the cellular 5-oxoproline pool under various physiological and pathological states, and on leveraging this knowledge to develop novel diagnostic and therapeutic strategies targeting the nexus of glutathione metabolism and amino acid homeostasis.

References

- 1. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 2. Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenging a decades-old paradigm: ProB and ProA do not channel the unstable intermediate in proline synthesis after all - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural model for the reaction mechanism of glutamine synthetase, based on five crystal structures of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of 5-Oxoproline from Glutathione in Erythrocytes by the γ-Glutamyltranspeptidase-Cyclotransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. pnas.org [pnas.org]

- 12. Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma L-5-oxoproline carbon and nitrogen kinetics in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of glutamate by gamma-glutamate kinase: formation of gamma-cis-cycloglutamyl phosphate, an analog of gamma-glutamyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Enzymatic Keystone of Glutathione Synthesis: A Technical Guide to γ-Glutamylcysteine Synthetase and the Formation of γ-Glutamyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic formation of γ-glutamyl phosphate (B84403) by γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. Given the central role of GSH in maintaining cellular redox homeostasis and protecting against oxidative stress, γ-GCS represents a critical target for therapeutic intervention in various diseases, including cancer and parasitic infections.[1][2] This document details the catalytic mechanism, kinetic parameters, regulatory pathways, and experimental protocols relevant to the study of this pivotal enzyme.

The Catalytic Mechanism: A Two-Step Process

The synthesis of γ-glutamylcysteine (γ-GC), the immediate precursor to glutathione, is an ATP-dependent process catalyzed by γ-GCS.[3] The reaction proceeds through a two-step mechanism initiated by the formation of a key intermediate, γ-glutamyl phosphate.

Step 1: Formation of γ-Glutamyl Phosphate The catalytic cycle begins with the activation of the γ-carboxyl group of L-glutamate through phosphorylation by ATP, forming the acylphosphate intermediate, γ-glutamyl phosphate.[1] This reaction is magnesium-dependent.

Step 2: Nucleophilic Attack by L-Cysteine Subsequently, the amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of γ-glutamyl phosphate. This results in the formation of a tetrahedral transition state. The phosphate group is then eliminated, yielding the final product, γ-glutamylcysteine.[1]

Below is a diagram illustrating the enzymatic reaction catalyzed by γ-GCS.

Caption: The two-step enzymatic reaction mechanism of γ-GCS.

Regulation of γ-GCS Activity

The activity of γ-GCS is tightly controlled through several mechanisms to maintain glutathione homeostasis.[1] These include feedback inhibition, transcriptional and post-transcriptional regulation, and post-translational modifications.

Feedback Inhibition by Glutathione: Glutathione, the end-product of the pathway, acts as a nonallosteric feedback inhibitor of γ-GCS.[1] High concentrations of GSH compete with glutamate (B1630785) for binding to the active site, thereby downregulating its own synthesis. The sensitivity of γ-GCS to GSH inhibition can be influenced by the association of its heavy (catalytic) and light (regulatory) subunits.[4][5]

Transcriptional and Post-Transcriptional Regulation: The expression of both the catalytic and regulatory subunits of γ-GCS can be induced by various stimuli, including oxidative stress, heavy metals, and antioxidants.[5] For instance, 4-hydroxy-2-nonenal (4HNE), a product of lipid peroxidation, has been shown to increase both the transcription rates and the stability of the mRNA for both subunits.[5]

Post-Translational Modification: Phosphorylation: γ-GCS activity can be modulated by reversible protein phosphorylation.[6] Kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent kinase II (CMK) can phosphorylate serine and threonine residues on the enzyme.[7] This phosphorylation typically leads to a decrease in the maximal velocity (Vmax) of the enzyme without significantly altering the Michaelis constant (Km) for its substrates.[7]

The following diagram depicts the key regulatory pathways influencing γ-GCS activity.

Caption: Major pathways regulating the activity of γ-GCS.

Quantitative Data on γ-GCS

The following tables summarize key quantitative data related to the characterization of γ-GCS and its inhibitors.

| Kinetic Parameters of γ-GCS | |

| Parameter | Reported Value/Range |

| Km for Glutamate | ~2-fold increase in Gclm(-/-) mice |

| Km for Cysteine | Not specified in provided abstracts |

| Vmax | Decreased by phosphorylation |

| Inhibitors of γ-GCS | |

| Inhibitor | Type and Potency |

| Glutathione (GSH) | Nonallosteric feedback inhibitor |

| L-Buthionine-(R,S)-sulfoximine (L-BSO) | Potent inhibitor, studied in preclinical and clinical trials |

| (2S)-2-amino-4-[(2S)-2-carboxybutyl-(R)-sulfonimidoyl]butanoic acid | Slow, tight-binding inhibitor with ~500x higher affinity than BSO (Ki* = 99 nM vs 49 µM for BSO) |

| Cystamine | Inactivator |

| Chloroketones | Inactivator |

| Nitric Oxide Donors | Inactivator |

Note: Specific kinetic values can vary significantly depending on the species, tissue source, purity of the enzyme, and assay conditions.

Experimental Protocols

Accurate measurement of γ-GCS activity is crucial for research and drug development. Several methods have been established, each with its own advantages and limitations.

Spectrophotometric Assay

This method relies on the quantification of glutathione formed from cysteine, glutamate, and glycine (B1666218) in the presence of glutathione synthetase (GS). The resulting GSH is then measured using the Tietze recycling method.[8]

Materials:

-

Tissue or cell crude extract

-

Assay buffer (containing Tris-HCl, ATP, MgCl2, L-glutamate, L-cysteine, and glycine)

-

Rat kidney glutathione synthetase (GS)

-

Acivicin (γ-glutamyl transpeptidase inhibitor)

-

Dithiothreitol (DTT)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Glutathione reductase (GR)

-

NADPH

-

Spectrophotometer

Procedure:

-

Prepare crude extracts from tissues or cultured cells.

-

Set up the reaction mixture containing the assay buffer, acivicin, DTT, and the sample extract.

-

Initiate the reaction by adding the substrates (L-glutamate and L-cysteine) and rat kidney GS.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and quantify the produced GSH using the Tietze recycling method, which involves the reduction of DTNB by GSH in the presence of GR and NADPH, measured by the change in absorbance at 412 nm.

HPLC-Based Assay

This method offers direct detection of the product, γ-glutamylcysteine, providing high specificity and sensitivity.[9]

Materials:

-

Tissue or cell homogenates

-

Reaction buffer (containing Tris-HCl, ATP, MgCl2, L-glutamate, and L-cysteine)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

-

γ-glutamylcysteine standard

Procedure:

-

Prepare samples and initiate the enzymatic reaction in the reaction buffer.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction (e.g., by adding acid).

-

Separate the reaction products by reverse-phase HPLC.

-

Detect and quantify γ-glutamylcysteine using either electrochemical detection, which exploits its electroactive nature, or by pre-column derivatization with a fluorescent tag (e.g., monobromobimane (B13751) or naphthalene (B1677914) dicarboxaldehyde) followed by fluorescence detection.[9][10]

The workflow for a typical HPLC-based γ-GCS activity assay is outlined below.

Caption: A generalized workflow for an HPLC-based γ-GCS activity assay.